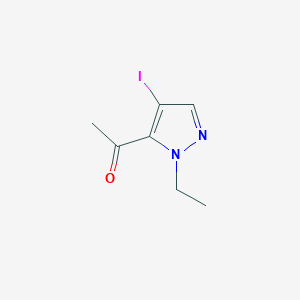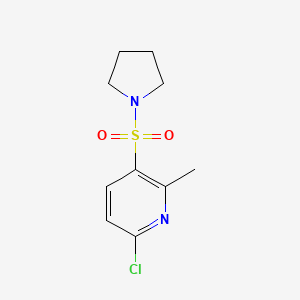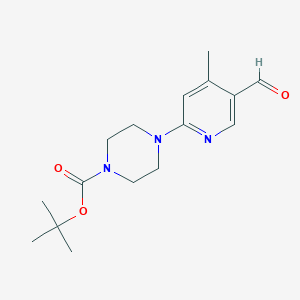
1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine is a compound that belongs to the pyrrolidine class of chemicals. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a pyrrolidine ring substituted with a methyl group at the 1-position and a 4-propoxyphenyl group at the 4-position.
Vorbereitungsmethoden
Die Synthese von 1-Methyl-4-(4-Propoxyphenyl)pyrrolidin-3-amin kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Reaktion von 4-Propoxybenzaldehyd mit Methylamin unter Bildung eines Imin-Zwischenprodukts, das anschließend mit einem Reduktionsmittel wie Natriumborhydrid reduziert wird, um das gewünschte Pyrrolidin-Derivat zu erhalten . Industrielle Produktionsverfahren können ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
1-Methyl-4-(4-Propoxyphenyl)pyrrolidin-3-amin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(4-Propoxyphenyl)pyrrolidin-3-amin hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkung mit verschiedenen Enzymen und Rezeptoren.
Medizin: Es wird geforscht, ob es als therapeutisches Mittel für verschiedene Krankheiten eingesetzt werden kann, einschließlich seiner Rolle als Modulator von Neurotransmittersystemen.
Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-4-(4-Propoxyphenyl)pyrrolidin-3-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann als Agonist oder Antagonist wirken, die Aktivität dieser Zielstrukturen modulieren und verschiedene biochemische Stoffwechselwege beeinflussen. Es sind detaillierte Studien erforderlich, um die genauen molekularen Mechanismen und Stoffwechselwege aufzuklären, die beteiligt sind .
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a modulator of neurotransmitter systems.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(4-Propoxyphenyl)pyrrolidin-3-amin kann mit anderen Pyrrolidin-Derivaten verglichen werden, wie z. B.:
1-Methyl-4-Phenylpyrrolidin-3-amin: Fehlt die Propoxygruppe, was zu unterschiedlichen biologischen Aktivitäten und chemischen Eigenschaften führt.
4-(4-Propoxyphenyl)pyrrolidin-3-amin: Fehlt die Methylgruppe, was ihre Wechselwirkung mit molekularen Zielstrukturen beeinflussen kann.
1-Methyl-4-(4-Methoxyphenyl)pyrrolidin-3-amin: Enthält eine Methoxygruppe anstelle einer Propoxygruppe, was zu unterschiedlicher Reaktivität und biologischen Wirkungen führt.
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
1-methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C14H22N2O/c1-3-8-17-12-6-4-11(5-7-12)13-9-16(2)10-14(13)15/h4-7,13-14H,3,8-10,15H2,1-2H3 |
InChI-Schlüssel |
IQRLYFZCLWBADM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C2CN(CC2N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride](/img/structure/B11795322.png)





![Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11795350.png)







